2-Hexylquinoxaline
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Overview
Description
2-Hexylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological and pharmacological activities, making them significant in various scientific fields. The structure of this compound consists of a quinoxaline core with a hexyl group attached to the second position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexylquinoxaline typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with hexylglyoxal under reflux conditions in the presence of a suitable solvent like ethanol or methanol. The reaction proceeds smoothly, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst to achieve high yields and purity. Green chemistry approaches, such as using recyclable catalysts and environmentally benign solvents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Hexylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
2-Hexylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Hexylquinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Similar structure with a methyl group instead of a hexyl group.
2-Phenylquinoxaline: Contains a phenyl group at the second position.
Uniqueness: 2-Hexylquinoxaline stands out due to its hexyl group, which imparts unique lipophilic properties, enhancing its interaction with biological membranes and increasing its potential as a drug candidate .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-hexylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-2-3-4-5-8-12-11-15-13-9-6-7-10-14(13)16-12/h6-7,9-11H,2-5,8H2,1H3 |
InChI Key |
CUWNZBMKJLUOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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